molecular formula C22H36N2O2 B3861807 1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol

1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol

Cat. No. B3861807
M. Wt: 360.5 g/mol
InChI Key: PFFARGMCIAZABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol is a chemical compound that is primarily used in scientific research. It is a beta-adrenergic receptor antagonist that has been shown to have potential therapeutic applications in the treatment of various diseases, including hypertension, heart failure, and asthma.

Mechanism of Action

The mechanism of action of 1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol involves its binding to beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of the sympathetic nervous system, which can lead to a decrease in heart rate, blood pressure, and bronchodilation. The compound also has other effects on various signaling pathways, including the PI3K/Akt pathway, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol have been extensively studied. The compound has been shown to reduce blood pressure, heart rate, and bronchial constriction in animal models. It has also been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the heart and lungs. Additionally, the compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol in lab experiments is its high potency and selectivity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptor blockade without the interference of other signaling pathways. However, one limitation of using this compound is its potential toxicity, especially at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.

Future Directions

There are several future directions for research on 1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol. One area of interest is its potential use in the treatment of diabetes and obesity. Studies have shown that the compound can improve insulin sensitivity and glucose metabolism, which may make it a promising therapeutic agent for these diseases. Another area of interest is its potential use in the treatment of cancer. Studies have shown that the compound has anti-tumor effects in various cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Additionally, more research is needed to understand the long-term effects of the compound on various organ systems and to determine its safety and efficacy in clinical trials.

Scientific Research Applications

1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent beta-adrenergic receptor antagonist that can be used to treat hypertension, heart failure, and asthma. It has also been studied for its potential use in the treatment of other diseases, such as diabetes, obesity, and cancer.

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-24(20-11-3-2-4-12-20)16-21(25)17-26-22-13-7-8-18(14-22)15-23-19-9-5-6-10-19/h7-8,13-14,19-21,23,25H,2-6,9-12,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFARGMCIAZABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC(=C1)CNC2CCCC2)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol
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1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol

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